molecular formula C14H11Cl B168030 o-Chlorostilbene CAS No. 1657-52-9

o-Chlorostilbene

Cat. No.: B168030
CAS No.: 1657-52-9
M. Wt: 214.69 g/mol
InChI Key: WTVKFPGVKKXUHG-ZHACJKMWSA-N
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Description

o-Chlorostilbene, also known as (E)-1-chloro-2-styrylbenzene, is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom and a styryl group (a phenylethenyl group) are attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Chlorostilbene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Another method involves the Heck reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is carried out under inert atmosphere conditions to prevent the oxidation of the palladium catalyst .

Industrial Production Methods

Industrial production of 1-chloro-2-[(E)-2-phenylethenyl]benzene often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

o-Chlorostilbene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Phenols, amines, or other substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkylated benzene derivatives.

Scientific Research Applications

o-Chlorostilbene has several applications in scientific research:

Comparison with Similar Compounds

o-Chlorostilbene can be compared with other similar compounds such as:

    1-Bromo-2-[(E)-2-phenylethenyl]benzene: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.

    1-Chloro-2-[(E)-2-methylphenylethenyl]benzene: Similar structure but with a methyl group on the phenylethenyl moiety. The presence of the methyl group can influence the compound’s reactivity and steric properties.

    1-Chloro-2-[(E)-2-phenylethynyl]benzene: Similar structure but with an ethynyl group instead of an ethenyl group. The triple bond in the ethynyl group introduces different reactivity patterns.

Properties

CAS No.

1657-52-9

Molecular Formula

C14H11Cl

Molecular Weight

214.69 g/mol

IUPAC Name

1-chloro-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+

InChI Key

WTVKFPGVKKXUHG-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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